molecular formula C23H17N3O6 B3019887 3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-67-8

3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No. B3019887
CAS RN: 887897-67-8
M. Wt: 431.404
InChI Key: FPERDUCYECPLRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a structurally complex molecule that may be related to various benzamide derivatives with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves structural modifications of known compounds to enhance or modify their pharmacological properties. For example, the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives was inspired by the structure of metoclopramide, leading to the discovery of compounds with balanced gastrointestinal prokinetic and antiemetic activities . This suggests that the synthesis of 3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would likely involve multiple steps, including the formation of the benzofuran ring and the subsequent introduction of the methoxybenzamido and nitrophenyl groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information on the crystalline structure, molecular geometry, and vibrational frequencies. For instance, the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide revealed its crystallization in a triclinic system and the agreement between experimental and theoretical geometrical parameters . Similar analytical approaches would be applicable to determine the molecular structure of 3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be assessed through computational studies, such as the evaluation of molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies help in understanding the chemical reactivity and potential interactions of the molecule with other chemical entities. The antioxidant properties of benzamide derivatives can also be determined using assays like the DPPH free radical scavenging test .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their thermodynamic properties and electronic properties like HOMO and LUMO energies, can be calculated using density functional theory (DFT) . These properties are crucial for predicting the stability and reactivity of the compound. Additionally, the presence of functional groups such as methoxy, nitro, and benzofuran rings would influence the compound's solubility, melting point, and other physical characteristics.

properties

IUPAC Name

3-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-31-18-8-4-3-7-17(18)22(27)25-20-16-6-2-5-9-19(16)32-21(20)23(28)24-14-10-12-15(13-11-14)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPERDUCYECPLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.